molecular formula C18H20BrNO2 B3754208 N-(2-bromo-4-methylphenyl)-4-(3-methylphenoxy)butanamide

N-(2-bromo-4-methylphenyl)-4-(3-methylphenoxy)butanamide

Cat. No.: B3754208
M. Wt: 362.3 g/mol
InChI Key: DZQNWOTUPMLRIV-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-4-(3-methylphenoxy)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and methyl groups attached to a phenyl ring, as well as a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4-(3-methylphenoxy)butanamide typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position, resulting in 2-bromo-4-methylphenyl.

    Amidation: The brominated compound is then reacted with 4-(3-methylphenoxy)butanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce corresponding carboxylic acids or ketones.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-4-(3-methylphenoxy)butanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or drug precursor.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets. The bromine atom and phenyl rings may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)-4-(3-methylphenoxy)butanoic acid
  • N-(2-bromo-4-methylphenyl)-4-(3-methylphenoxy)butylamine
  • N-(2-bromo-4-methylphenyl)-4-(3-methylphenoxy)butanol

Uniqueness

N-(2-bromo-4-methylphenyl)-4-(3-methylphenoxy)butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its amide bond and bromine substitution make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-(3-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-13-5-3-6-15(11-13)22-10-4-7-18(21)20-17-9-8-14(2)12-16(17)19/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQNWOTUPMLRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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